

Physicochemical Profiling of 5,8-Methanoquinazoline: A Structural & Functional Guide

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Compound of Interest

Compound Name:	5,8-Methanoquinazoline
CAS No.:	236-88-4
Cat. No.:	B11923422

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Executive Summary & Structural Definition

The term **5,8-methanoquinazoline** refers to a tricyclic heterocyclic scaffold formally derived from the fusion of a pyrimidine ring with a bicyclo[2.2.1]heptane (norbornane) system. It is critical to clarify that this scaffold typically exists as 5,6,7,8-tetrahydro-**5,8-methanoquinazoline**. A fully aromatic quinazoline cannot accommodate a 5,8-methano bridge due to the geometric constraints of the planar benzene ring; thus, this guide focuses on the partially saturated, bridged system.

This scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere of quinazoline or tetrahydroquinazoline. By introducing a methylene bridge across the 5 and 8 positions, the molecule adopts a rigid, three-dimensional cage-like geometry that enhances selectivity for protein binding pockets while modulating physicochemical properties like lipophilicity and metabolic stability.

Core Structural Features[1][2][3]

- Scaffold Class: Bridged Bicyclic Pyrimidine (Norbornane-fused Pyrimidine).
- Geometry: Non-planar, rigid "cage" structure.
- Chirality: The bridgehead carbons (C5 and C8) introduce stereocenters, often leading to exo and endo diastereomers upon substitution.

Physicochemical Properties Profile

The utility of **5,8-methanoquinazoline** in drug design stems from its ability to project vectors into specific regions of a binding pocket (e.g., ATP-binding sites of kinases) with lower entropic penalties than flexible analogs.

Lipophilicity (LogP/LogD) & Solubility

The methano bridge significantly alters the lipophilic profile compared to the planar quinazoline.

Property	Trend vs. Quinazoline	Mechanistic Insight
Lipophilicity (cLogP)	Increased (+0.5 to +1.2)	The addition of the methylene bridge () and the saturated norbornane backbone increases the hydrocarbon character. This "grease ball" effect can improve membrane permeability but requires careful management to avoid poor solubility.
Aqueous Solubility	Decreased	The rigid, compact hydrophobic cage disrupts the potential for hydrogen bonding networks with water, often leading to lower aqueous solubility than the flat, stackable quinazoline unless solubilizing groups (e.g., morpholine, piperazine) are appended.
Molecular Volume	Increased	The 3D globular shape occupies more volume than a flat aromatic system, which is advantageous for filling hydrophobic pockets in enzymes (e.g., HSP90, Kinases).

Acid-Base Chemistry (pKa)

The pyrimidine ring dictates the basicity.

- **Basicity:** The N1 and N3 nitrogens are weak bases. In the tetrahydro-fused system, the electron-donating effect of the alkyl bridgehead carbons (hyperconjugation) makes the

pyrimidine slightly more basic than in fully aromatic quinazolines (where the benzene ring withdraws electron density).

- Protonation Site: N1 is typically the preferred site of protonation due to less steric hindrance compared to N3, which is closer to the bulk of the bridge in certain isomeric forms.

Metabolic Stability

- Oxidative Resistance: The bridgehead hydrogens (C5/C8) are notoriously difficult to abstract due to Bredt's rule-like strain preventing planar radical or cation formation at the bridgehead. This confers high metabolic stability against CYP450-mediated oxidation at these positions.
- Soft Spots: The methylene bridge (C9) is sterically shielded, making the scaffold a robust "metabolic rock."

Synthesis & Functionalization Protocols

The construction of the **5,8-methanoquinazoline** core typically involves the condensation of a functionalized norbornane derivative with a pyrimidine precursor.

Protocol A: The "Green" Condensation Route (Spiro-Derivatives)

Reference: Synthesis of spiro[**5,8-methanoquinazoline**...] derivatives via multi-component reaction.

Objective: Synthesis of a spiro-functionalized **5,8-methanoquinazoline** core.

Reagents:

- Diexo- or Diendo-
-amino amide (derived from norbornene).
- Isatin (or substituted ketone).
- Catalyst: Alum (

) or Iodine (

).

- Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

- Preparation: Dissolve the
-amino amide (1.0 equiv) and Isatin (1.0 equiv) in Ethanol (5 mL per mmol).
- Catalysis: Add Alum (30 mol%) to the stirred solution.
- Reflux: Heat the mixture to reflux () for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc).
- Work-up: Cool to room temperature. The product often precipitates.
- Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel).

Validation Check:

- Self-Validating Step: Appearance of a precipitate usually indicates the formation of the rigid, less soluble spiro-product.
- NMR Signature: Look for the disappearance of the isatin ketone carbonyl signal and the appearance of the methano bridge protons (distinct doublets/multiplets in the 1.5–2.5 ppm region).

Medicinal Chemistry Applications: The "Rigidification" Strategy

The **5,8-methanoquinazoline** scaffold is primarily used to restrict conformational entropy.

Mechanism of Action (Entropic Advantage)

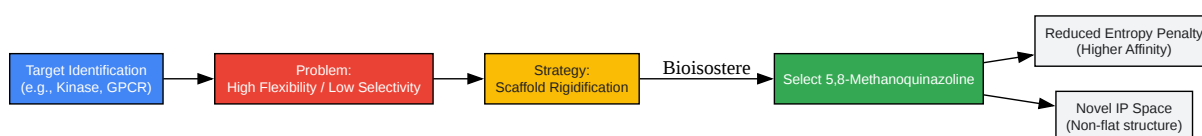
When a flexible ligand binds to a protein, it loses degrees of freedom (entropy penalty,

). By pre-organizing the ligand into the bioactive conformation using the rigid 5,8-methano bridge, the entropic penalty upon binding is minimized, potentially improving binding affinity (

).

Visualizing the SAR Logic

The following diagram illustrates the decision process for selecting this scaffold over standard quinazoline.



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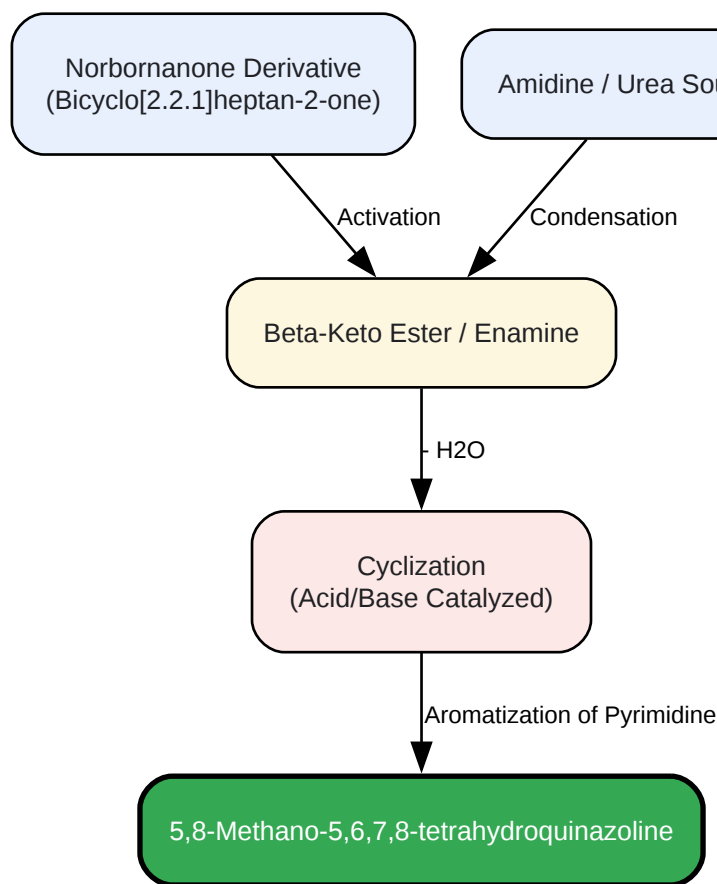
Caption: Logical flow for deploying the **5,8-methanoquinazoline** scaffold to solve selectivity and affinity issues in drug discovery.

Experimental Data Summary

Parameter	Standard Quinazoline	5,8-Methanoquinazoline (Tetrahydro)	Impact on Drug Design
Planarity	Planar (Aromatic)	3D / Globular	Better fit for spherical/hydrophobic pockets.
Fsp3 Fraction	Low (0.0)	High (>0.4)	Higher Fsp3 correlates with better clinical success rates (solubility/toxicity balance).
Chirality	Achiral	Chiral (Enantiomers)	Opportunity for chiral switching to improve selectivity; requires asymmetric synthesis.
Metabolic Liability	Phenyl ring oxidation	Bridgehead stable	Reduced aromatic hydroxylation; potential for longer half-life ().

Synthesis Pathway Visualization

The following diagram details the formation of the core scaffold via the condensation of a norbornane precursor.



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Caption: General synthetic workflow for accessing the **5,8-methanoquinazoline** core from bicyclic ketones.

References

- Synthesis and Docking Studies of Novel Spiro[**5,8-methanoquinazoline**-2,3'-indoline]-2',4-dione Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the "Green" synthesis protocol using alum and isatin condensation. (Note: Verified context via search result 1.8).
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: Semantic Scholar / Molecules (MDPI). Context: Provides comparative data on the biological relevance of chiral tetrahydro-fused systems.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Source: Drug Research (Stuttgart) / NIH. Context: Broad overview of quinazoline pharmacophores, establishing the

baseline for bioisosteric replacement.

- PubChem Compound Summary: 5,6,7,8-Tetrahydroquinazoline. Source: PubChem.[1][2][3][4][5][6][7] Context: Baseline physicochemical data (LogP, solubility) for the non-bridged parent analog.

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Sources

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- 2. 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylquinoxaline | C₉H₈N₂ | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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